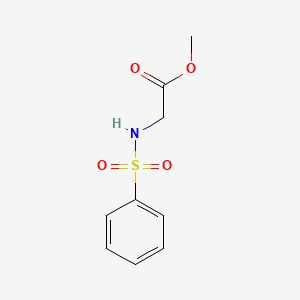

N-(Phenylsulfonyl)glycine Methyl Ester

Description

Overview of Research Significance within Organic and Medicinal Chemistry

The compound serves as a versatile building block and intermediate in the synthesis of a variety of organic molecules. chemimpex.comjennysynth.com Its stable sulfonamide linkage and the presence of functional groups that allow for chemical modification make it an attractive scaffold for developing novel compounds.

In the realm of pharmaceutical research, N-(Phenylsulfonyl)glycine methyl ester and its derivatives are of significant interest. The core structure is utilized as a foundational scaffold in medicinal chemistry for designing specific enzyme inhibitors. Derivatives have been synthesized and investigated as potential inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. The ability to modify different parts of the molecule allows for the fine-tuning of biological activity, which has led to extensive structure-activity relationship (SAR) studies to optimize inhibitory strength.

Furthermore, the broader family of N-substituted glycines, to which this compound belongs, is being explored for its potential in developing treatments for neurological disorders. chemimpex.com A key area of this research is the inhibition of glycine (B1666218) transporters (GlyT), which play a role in regulating neurotransmitter concentrations.

| Research Application Area | Specific Role / Finding |

| Enzyme Inhibition | The core structure is a scaffold for designing enzyme inhibitors. Derivatives have been studied as potential inhibitors of aldose reductase, an enzyme linked to diabetic complications. |

| Medicinal Chemistry | Serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. chemimpex.com Its structure provides multiple points for chemical modification, making it a useful scaffold for combinatorial chemistry and drug design. |

| Neurological Disorders | As a member of the N-substituted glycine family, it is related to compounds being investigated for their potential to interact with targets in the central nervous system, such as glycine transporters (GlyT). This modulation of neurotransmitter systems is a key strategy in the treatment of neurological disorders. chemimpex.com |

Role as an Intermediate in Complex Molecule Synthesis

The utility of this compound as an intermediate stems from the reactivity of its functional groups. The presence of the methyl ester allows for straightforward hydrolysis to the corresponding carboxylic acid or amidation to introduce a wide range of substituents. The nitrogen atom of the sulfonamide can also undergo further reactions, providing another point for molecular elaboration.

One of the key applications of related N-(phenylsulfonyl)glycine derivatives is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, derivatives of N-(phenylsulfonyl)glycine have been utilized as precursors in the multi-step synthesis of various heterocyclic systems. While specific examples detailing the direct use of the methyl ester are not extensively documented in publicly available literature, the chemical principles underlying the use of the parent acid are directly applicable. The ester form often serves as a protected version of the carboxylic acid, preventing its interference in reactions targeting other parts of the molecule.

A notable example of a related compound, N-(2-Nitrophenylsulfonyl)glycine methyl ester, has been used in the preparation of N-allyl-substituted amino acids. This process is crucial for generating combinatorial libraries for biological screening, highlighting the role of such intermediates in the discovery of new bioactive molecules. The "nitrobenzenesulfonyl" (NBS) group in these compounds acts as both a protecting and an activating group for subsequent chemical transformations at the nitrogen atom.

The general importance of amino acid methyl esters as intermediates in organic synthesis is well-established. They are crucial building blocks in peptide synthesis and medicinal chemistry. The esterification of the carboxylic acid group of an amino acid, such as in N-(Phenylsulfonyl)glycine, protects it while allowing for modifications at the amino group.

Potential as a Scaffold for Drug Design

The N-(phenylsulfonyl)glycine framework is a recognized scaffold in medicinal chemistry for the design of enzyme inhibitors. The phenylsulfonyl group is a desirable feature in drug candidates due to its ability to form strong hydrogen bonds and its metabolic stability. Researchers have explored derivatives of this scaffold for various therapeutic targets.

Studies on N-phenyl substituted analogs of N-(phenylsulfonyl)glycine have demonstrated that such modifications can enhance their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. While these studies focus on the carboxylic acid form, the methyl ester serves as a key synthetic precursor to these more complex analogs.

Furthermore, the core structure is being investigated for the development of inhibitors for other enzymes. For example, N-phenylsulfonamide derivatives have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase isoenzymes and cholinesterases, which are important therapeutic targets for conditions like glaucoma and Alzheimer's disease, respectively.

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| CAS Number | 69398-48-7 |

| Molecular Formula | C9H11NO4S |

| Molecular Weight | 229.25 g/mol |

| Appearance | Brown Powder |

| Purity | ≥98% |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzenesulfonamido)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKASBYGZWRFVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408797 | |

| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69398-48-7 | |

| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylsulfonyl Glycine Methyl Ester and Its Derivatives

Direct Synthesis Approaches

Direct synthetic routes to N-(Phenylsulfonyl)glycine Methyl Ester focus on the efficient formation of the key sulfonamide bond from readily available starting materials. These methods are foundational for producing the parent compound, which can then be used in further derivatization steps.

Reaction of Glycine (B1666218) Methyl Ester with Phenylsulfonyl Chloride and Aniline (B41778) in Presence of Base

A primary method for the synthesis of this compound involves the N-sulfonylation of glycine methyl ester. This reaction is typically carried out by treating glycine methyl ester hydrochloride with phenylsulfonyl chloride in the presence of a base. The hydrochloride salt of glycine methyl ester is often used due to its stability compared to the free ester, which can be prone to polymerization or cyclization into diketopiperazine. wikipedia.org

The reaction proceeds via the nucleophilic attack of the amino group of glycine methyl ester on the electrophilic sulfur atom of phenylsulfonyl chloride. A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, and also to deprotonate the ammonium (B1175870) salt of the glycine methyl ester hydrochloride, thus liberating the free amine for the reaction. Common bases used for this transformation include organic amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate.

While the specific role of aniline in this reaction is not extensively documented in dedicated synthetic procedures for this exact compound, in the broader context of sulfonamide synthesis, anilines can be sulfonated themselves. However, in a catalytic capacity, a primary amine like aniline could potentially act as a nucleophilic catalyst or a proton shuttle, though a more hindered tertiary amine is typically preferred as the base to avoid competition with the primary amine of the glycine ester. A plausible reaction scheme would involve the slow addition of phenylsulfonyl chloride to a solution of glycine methyl ester hydrochloride and a suitable base, such as triethylamine, in an inert solvent like dichloromethane (B109758) at reduced temperatures to control the exothermic reaction.

Table 1: Reaction Components and Their Functions

| Component | Function |

| Glycine Methyl Ester Hydrochloride | Source of the glycine methyl ester backbone. |

| Phenylsulfonyl Chloride | Provides the phenylsulfonyl group. |

| Base (e.g., Triethylamine) | Neutralizes HCl byproduct and deprotonates the amine salt. |

| Aniline | Potential nucleophilic catalyst or co-base. |

| Solvent (e.g., Dichloromethane) | Provides a medium for the reaction. |

Hydrogenation of Glyoxylic Acid Ester Intermediates

An alternative approach to this compound is through the reductive amination of a glyoxylic acid ester intermediate. This method involves the formation of an N-sulfonyl imine, which is subsequently reduced to the corresponding sulfonamide. The process begins with the condensation of methyl glyoxylate (B1226380) with benzenesulfonamide. This reaction forms an N-(phenylsulfonyl)imine intermediate.

This imine intermediate is then subjected to hydrogenation to yield the final product. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts under a hydrogen atmosphere. dicp.ac.cnnih.govresearchgate.net The hydrogenation of N-sulfonyl imines has been shown to be an efficient method for the preparation of N-sulfonylated amines. nih.govresearchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl imines has been developed, offering a route to chiral N-sulfonylated amines with high enantioselectivity. nih.govresearchgate.net

Table 2: Steps in Reductive Amination Synthesis

| Step | Reactants | Intermediate/Product |

| 1. Imine Formation | Methyl glyoxylate, Benzenesulfonamide | N-(Phenylsulfonyl)imine of methyl glyoxylate |

| 2. Hydrogenation | N-(Phenylsulfonyl)imine intermediate, Hydrogen gas, Catalyst (e.g., Pd/C, Nickel complex) | This compound |

Advanced Synthetic Transformations and Derivatizations

Starting from this compound or related precursors, a variety of advanced synthetic methods can be employed to generate a diverse range of derivatives. These transformations include alkylations, condensation reactions to form larger peptide structures, and specialized reactions to introduce fluorine atoms, which can significantly modulate the biological properties of the resulting molecules.

Alkylation of Imines with Fluoroallyl Bromides

Derivatives of this compound can be synthesized through the alkylation of a corresponding imine or the enolate of the ester itself. For the synthesis of derivatives containing a fluoroallyl group, an enolate-based alkylation strategy is a plausible approach. This would involve the deprotonation of the α-carbon of this compound using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a resonance-stabilized enolate. libretexts.org

This enolate can then act as a nucleophile in an SN2 reaction with a fluoroallyl bromide. The introduction of a fluoroallyl group is of interest in medicinal chemistry as fluorine substitution can alter the pharmacokinetic and pharmacodynamic properties of a molecule. rsc.org The reaction would proceed by the nucleophilic attack of the enolate on the carbon atom bearing the bromine in the fluoroallyl bromide, displacing the bromide and forming a new carbon-carbon bond at the α-position of the glycine backbone.

Condensation Reactions for Amino Acid Derivatives

This compound can serve as a building block in peptide synthesis. The N-phenylsulfonyl group acts as a protecting group for the amino functionality of glycine, allowing for the selective formation of a peptide bond at the C-terminus. The condensation reaction involves the activation of the carboxylic acid group of another N-protected amino acid, which is then reacted with the free amino group of a different amino acid ester. In the context of derivatizing this compound, its methyl ester can be hydrolyzed to the corresponding carboxylic acid.

This N-(Phenylsulfonyl)glycine can then be coupled with another amino acid ester (e.g., methyl alaninate) using standard peptide coupling reagents. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comnih.gov These reagents activate the carboxylic acid, facilitating the nucleophilic attack from the amino group of the coupling partner to form a dipeptide. This process can be repeated to build longer peptide chains.

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Example |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) |

| Uronium/Guanidinium | HATU, HBTU |

| Phosphonium | PyBOP |

Horner-Wadsworth-Emmons Reaction in Fluorinated Analog Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it is particularly useful for creating α,β-unsaturated esters. researchgate.netwikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize fluorinated analogs of this compound. The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

To synthesize a fluorinated analog, a key intermediate would be a phosphonate ester bearing the N-(phenylsulfonyl)aminoacetate moiety. This could be, for example, diethyl (N-(phenylsulfonyl)acetamido)methylphosphonate. This phosphonate would be deprotonated with a suitable base (e.g., sodium hydride) to generate the corresponding carbanion. This nucleophilic carbanion would then be reacted with a fluorine-containing aldehyde or ketone (e.g., 2-fluoroacetaldehyde). The reaction proceeds through a cyclic intermediate that eliminates a phosphate (B84403) byproduct to form the desired α,β-unsaturated ester with a fluorine atom at a specific position. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the E-alkene. wikipedia.orgorganic-chemistry.org This methodology provides a reliable route to fluorinated amino acid analogs, which are valuable in the development of enzyme inhibitors and other biologically active compounds. researchgate.netrsc.org

Claisen Rearrangement in Amino Acid Synthesis

The Claisen rearrangement, a powerful carbon-carbon bond-forming researchgate.netresearchgate.net-sigmatropic rearrangement, has been adapted for the synthesis of non-proteinogenic amino acids. wikipedia.orgorganic-chemistry.org The reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgyoutube.com Various iterations of this reaction have been developed to enhance its utility and mildness.

One notable variation is the Kazmaier-Claisen rearrangement , which facilitates the synthesis of amino acids with an allylic side chain at the α-position. This method involves the reaction of an unsaturated amino acid ester with a strong base and a metal salt, like zinc chloride, to form a chelated enolate intermediate, which then rearranges. wikipedia.org

Another significant adaptation is the Ireland-Claisen rearrangement . This version utilizes an ester enolate, typically formed by treating an allylic ester with a strong base like lithium diisopropylamide (LDA), which then undergoes rearrangement at lower temperatures than the traditional Claisen rearrangement. This method is valued for its ability to proceed under milder conditions.

These rearrangements are highly stereospecific, proceeding through a highly ordered cyclic transition state, typically a chair-like conformation, which allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.org

Table 1: Key Variations of the Claisen Rearrangement in Synthesis

| Rearrangement | Substrate | Key Reagents | Product |

|---|---|---|---|

| Kazmaier-Claisen | Unsaturated amino acid ester | Strong base (e.g., LDA), Metal salt (e.g., ZnCl₂) | α-Allylic amino acid |

| Ireland-Claisen | Allylic ester | Strong base (e.g., LDA), Silylating agent (e.g., TMSCl) | γ,δ-Unsaturated carboxylic acid (after hydrolysis) |

| Eschenmoser-Claisen | Allylic alcohol | N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide |

| Johnson-Claisen | Allylic alcohol | Orthoester, Weak acid (e.g., propionic acid) | γ,δ-Unsaturated ester |

Catalytic Michael Addition for Non-Natural α,α-Disubstituted Amino Esters

The catalytic Michael addition is a cornerstone method for forming carbon-carbon bonds and has been effectively applied to the synthesis of α,α-disubstituted amino esters. acs.orgnih.govacs.org This reaction involves the conjugate addition of a nucleophile, such as an amino ester enolate, to an α,β-unsaturated carbonyl compound (Michael acceptor). acs.org A significant challenge in this transformation is the inherent acidity of the N-H proton in amino esters, which is typically more acidic than the α-C-H proton. acs.orgnih.gov

To overcome this, strategies often involve using N-protected amino esters, where protecting groups like N-Benzoyl (N-Bz), N-tert-Butoxycarbonyl (N-Boc), or N-Carboxybenzyl (N-Cbz) render the α-C-H proton more acidic and susceptible to deprotonation. acs.orgnih.govresearchgate.net The use of polyfluorophenylglycine esters, for instance, enhances the acidity of the α-C–H bond, facilitating the formation of the necessary enolate for the Michael addition in the presence of a catalytic amount of a guanidine-derived base. acs.orgnih.gov

Research has demonstrated that this catalytic approach can be expanded to include natural amino esters by modifying the ester component to be more electron-withdrawing, thereby increasing the acidity of the C-H bond. acs.org This methodology provides a direct route to novel α-amino esters that are otherwise difficult to access. acs.org

Table 2: Catalytic Michael Addition of Amino Esters

| N-Protecting Group | Michael Acceptor Example | Base/Catalyst | Outcome |

|---|---|---|---|

| N-Benzoyl (Bz) | Methyl vinyl ketone | Guanidine-derived base | Formation of α,α-disubstituted amino ester acs.org |

| N-Boc | Various | Guanidine-derived base | Formation of α,α-disubstituted amino ester acs.org |

| N-Cbz | Various | Guanidine-derived base | Formation of α,α-disubstituted amino ester acs.org |

Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govmdpi.com For amino acids and their derivatives like N-(phenylsulfonyl)-2-phenylglycines, derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. nih.govnih.gov

One common application is in determining the enantiomeric purity of synthesized compounds. For a series of (S)- and (R)-N-(phenylsulfonyl)-2-phenylglycines, chiral derivatization was employed to confirm that racemization did not occur during synthesis. nih.gov Each enantiomer was derivatized with R-alpha-methylbenzylamine to form diastereomeric amides. These diastereomers, having different physical properties, could then be separated and quantified using achiral chromatography. nih.gov

Normal-phase HPLC with a silica (B1680970) stationary phase proved effective for separating these diastereomeric amides, confirming the enantiomeric integrity of the synthesized inhibitors. nih.gov Similarly, silylation is a common derivatization technique for GC-MS analysis, where reagents like phenyldimethylchlorosilane are used to replace active hydrogens, increasing the analyte's retention time and moving its signal away from volatile interferences. nih.gov

One-Pot Enantioselective Epoxidation/Domino Ring-Opening Esterification (DROE)

A highly efficient and atom-economical approach to synthesizing chiral α-amino acid esters is the one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) sequence. acs.orgnih.gov This method allows for the construction of complex molecules from simple, commercially available starting materials in a single reaction vessel, minimizing waste and purification steps. acs.orgnih.gov

The process begins with a Knoevenagel condensation between an aldehyde and a compound like phenylsulfonyl acetonitrile. The resulting activated alkene then undergoes an asymmetric epoxidation, often catalyzed by a chiral organocatalyst such as a Cinchona alkaloid derivative. acs.orgnih.gov The key intermediate, a 1-phenylsulfonyl-1-cyano epoxide, is highly reactive and mimics an α-halo acyl halide synthon. acs.orgnih.gov This epoxide then undergoes a domino ring-opening esterification (DROE) when a nucleophile, such as an aniline in the presence of methanol, is introduced. nih.gov This final step opens the epoxide ring and forms the desired α-amino acid ester, crucially maintaining the enantioselectivity established during the epoxidation step. acs.orgnih.gov

This strategy has been successfully applied to generate a variety of (R)- and (S)-α-arylglycine esters with good yields and high enantiomeric excess (ee). nih.gov

Stereoselective Synthesis and Chiral Control

Diastereoselective Approaches in Amino Acid Synthesis

Diastereoselective synthesis is a fundamental strategy for controlling stereochemistry in the preparation of chiral molecules, including amino acid derivatives. These methods often involve the use of chiral auxiliaries or substrates that bias the formation of one diastereomer over another.

One reported approach involves the highly diastereoselective protonation of chiral lactam enolates derived from (R)-phenylglycinol. nih.gov It was observed that the protonation and alkylation of these enolates occur with opposite diastereofacial selectivity. This controlled protonation was successfully applied to the asymmetric synthesis of (4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline with up to 97% ee. nih.gov

Another example is the reaction of chiral phosphonyl imines with lithium glycine enolates, which produces α,β-diamino esters with good to excellent chemical yields (85-97%) and high diastereoselectivity (up to 99% de). nih.gov The chiral auxiliary attached to the imine can be readily removed and recycled, making this an efficient asymmetric method. nih.gov

Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters, providing an alternative to traditional metal-based catalysts. utsa.edursc.org Chiral organocatalysts, such as cinchona alkaloid-derived thioureas or chiral phosphoric acids, can activate both the nucleophile and the electrophile simultaneously, leading to high reactivity and stereoselectivity. utsa.edursc.org

One notable development is the first organocatalytic asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides, which serve as safe and stable surrogates for diazo compounds. rsc.org In the presence of a suitable chiral phosphoric acid catalyst, these ylides react with a range of aryl amines to provide α-aryl glycines with excellent enantiocontrol (up to 97% ee). rsc.org This reaction avoids the need for a metal catalyst and proceeds without a carbene intermediate, offering a practical and user-friendly protocol. rsc.org

The one-pot DROE sequence, as previously discussed, also relies heavily on organocatalysis, using Cinchona alkaloid-based catalysts to achieve high enantioselectivity in the key epoxidation step. acs.orgnih.gov This approach has been successfully used to prepare a wide array of enantioenriched α-arylglycine and unnatural α-alkyl amino acid esters. nih.gov

Table 3: Enantioselective Organocatalytic Synthesis of α-Amino Acid Esters

| Reaction Type | Catalyst Type | Substrates | Key Feature |

|---|---|---|---|

| N-H Insertion | Chiral Phosphoric Acid | α-Carbonyl sulfoxonium ylides, Aryl amines | Metal-free, stable diazo surrogate, high ee rsc.org |

| Epoxidation/DROE | Cinchona Alkaloid Derivative | Aldehydes, Phenylsulfonyl acetonitrile, Anilines, Methanol | One-pot sequence, high ee acs.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation of N Phenylsulfonyl Glycine Methyl Ester Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-(Phenylsulfonyl)glycine methyl ester and its analogues, various NMR methods provide critical insights into their conformation, connectivity, and the electronic environment of individual atoms.

Proton NMR Analysis for Conformation and Rotamer Studies

Proton (¹H) NMR spectroscopy is a powerful tool for investigating the conformational dynamics of this compound analogues. Due to restricted rotation around the sulfonamide (S-N) and amide (N-C) bonds, these molecules can exist as a mixture of different rotational isomers, or rotamers. The presence of these rotamers is often observable in the ¹H NMR spectrum as distinct sets of signals for the protons near the rotating bonds. beilstein-journals.orgnih.gov

The barrier to this rotation can be significant, leading to slow exchange on the NMR timescale at room temperature. researchgate.net Variable temperature (VT) NMR studies are instrumental in these cases. By increasing the temperature, the rate of rotation increases, causing the distinct signals of the rotamers to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability. beilstein-journals.orgnih.gov For related N-acylsulfonamides, these barriers can be in the range of 17-19 kcal/mol. beilstein-journals.org

The chemical shifts of the glycine (B1666218) methylene (B1212753) protons (-CH2-) and the methyl ester protons (-OCH3) are particularly sensitive to the conformational state. In a hypothetical scenario, two distinct rotamers might exhibit the following ¹H NMR signals:

Interactive Data Table: Hypothetical ¹H NMR Data for Rotamers of this compound

| Proton | Rotamer A (ppm) | Rotamer B (ppm) | Multiplicity |

| Phenyl-H | 7.8-7.5 | 7.8-7.5 | m |

| NH | 8.5 | 8.2 | s (br) |

| CH₂ | 4.1 | 3.9 | s |

| OCH₃ | 3.7 | 3.6 | s |

Note: This table is illustrative and based on typical chemical shift ranges for similar compounds.

Carbon-13 NMR Analysis for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of all expected carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

The carbonyl carbon of the ester group is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 170 ppm). The aromatic carbons of the phenylsulfonyl group exhibit signals in the 120-140 ppm range, while the aliphatic methylene carbon of the glycine unit and the methyl carbon of the ester appear at higher fields. mdpi.com

The structural integrity of synthesized this compound analogues can be unequivocally confirmed by comparing the observed ¹³C NMR spectrum with expected chemical shift values.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Carbon Atom | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 168-172 |

| Aromatic C (ipso) | 138-142 |

| Aromatic C (ortho, meta, para) | 125-135 |

| Methylene (CH₂) | 45-50 |

| Methyl (OCH₃) | 52-55 |

Note: These are approximate ranges and can vary based on substitution and solvent.

Fluorine NMR for Fluorinated Derivatives

For analogues of this compound that incorporate fluorine atoms, for instance, in the phenylsulfonyl ring, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org

For a derivative such as N-(p-fluorophenylsulfonyl)glycine methyl ester, the ¹⁹F NMR spectrum would show a single signal for the para-fluorine atom. The precise chemical shift of this signal would provide information about the electronic nature of the sulfonamidoglycinate substituent.

Interactive Data Table: Expected ¹⁹F NMR Chemical Shift for a Fluorinated Analogue

| Compound | Fluorine Position | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| N-(p-fluorophenylsulfonyl)glycine methyl ester | para | -100 to -120 |

Note: This is an estimated range based on typical values for para-substituted fluorobenzenes.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its analogues. researchmap.jp In ESI-MS, the sample solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A typical positive-ion ESI-mass spectrum of this compound (molecular weight: 229.25 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 230.25. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, appearing at m/z 252.23 and 268.22, respectively. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. nih.gov

Interactive Data Table: Expected ESI-MS Signals for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₂NO₄S⁺ | 230.05 |

| [M+Na]⁺ | C₉H₁₁NNaO₄S⁺ | 252.03 |

| [M+K]⁺ | C₉H₁₁KNO₄S⁺ | 268.00 |

Note: Calculated m/z values are for the most abundant isotopes.

Application in Chiral Analysis

Since this compound is derived from the achiral amino acid glycine, it is itself achiral. However, if a chiral amino acid is used as the starting material (e.g., alanine (B10760859) to produce N-(Phenylsulfonyl)alanine methyl ester), the resulting compound will be chiral. Mass spectrometry, particularly when coupled with tandem MS (MS/MS), can be a powerful tool for chiral analysis. nih.gov

Chiral recognition by mass spectrometry often employs the "kinetic method." acs.org This involves the formation of diastereomeric complexes between the chiral analyte and a chiral selector molecule. These diastereomeric complexes are then subjected to collision-induced dissociation (CID) in the mass spectrometer. The relative stabilities of the diastereomeric complexes often differ, leading to different fragmentation efficiencies. By comparing the fragmentation patterns or the relative intensities of fragment ions for the two enantiomers, it is possible to distinguish between them and even determine the enantiomeric excess (ee) of a mixture. acs.orgrsc.org

Another approach involves derivatizing the chiral analyte with a chiral derivatizing agent. nih.gov This converts the enantiomers into diastereomers, which can then be separated and analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS). The different diastereomers may exhibit different retention times and can be individually identified and quantified by the mass spectrometer. nih.gov

X-ray Crystallography for Solid-State Structure

The crystallographic data for N-(2-Nitrophenylsulfonyl)glycine methyl ester is summarized in the interactive table below. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₆S |

| Formula Weight | 274.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.548(2) |

| b (Å) | 8.987(2) |

| c (Å) | 12.423(3) |

| β (°) | 109.43(3) |

| Volume (ų) | 1110.1(4) |

| Z | 4 |

| R-factor (%) | 5.0 |

Similarly, the synthesis and crystallization of N-(p-toluenesulfonyl)glycine ethyl ester has been reported, indicating its suitability for X-ray diffraction studies, though detailed structural data was not presented in the reviewed literature. nih.gov The presence of different substituents on the phenyl ring (e.g., nitro, methyl) can significantly impact the crystal packing and intermolecular interactions, highlighting the importance of studying a range of analogues to understand structure-property relationships.

UV/Vis and Fluorescence Spectroscopy for Recognition Studies

UV/Vis and fluorescence spectroscopy are invaluable techniques for probing the electronic structure of molecules and their interactions with other species, making them central to the field of molecular recognition. While specific recognition studies involving this compound are not extensively detailed in the available literature, the principles of sensor design and the photophysical properties of related compounds suggest a strong potential for such applications.

The basic scaffold of this compound can be readily modified to incorporate fluorogenic or chromogenic units, transforming it into a sensor for specific analytes such as cations or anions. For instance, replacing the phenylsulfonyl group with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) or pyrene-1-sulfonyl group would yield highly fluorescent analogues. The fluorescence of these molecules is often sensitive to their local environment.

Recognition studies using such modified analogues would typically involve titration experiments. The addition of a target analyte (e.g., a metal ion or an anion) to a solution of the fluorescent sensor can lead to changes in its UV/Vis absorption and fluorescence spectra. These changes can manifest as a shift in the maximum absorption or emission wavelength (a chromogenic or fluorogenic shift), a change in the intensity of the signal (fluorescence quenching or enhancement), or the appearance of new spectral features.

For example, a dansyl-modified this compound could act as a cation sensor. The interaction of a metal ion with the ester or sulfonamide group could perturb the photoinduced electron transfer (PET) process from the dimethylamino group to the naphthalene (B1677914) ring, leading to a significant enhancement of fluorescence.

The potential photophysical properties of a hypothetical fluorescent analogue, N-(Dansyl)glycine methyl ester, are presented in the interactive table below to illustrate the kind of data obtained in such studies.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | 335 | 480 | 0.15 |

| Acetonitrile | 340 | 505 | 0.35 |

| Methanol | 342 | 520 | 0.50 |

| Acetonitrile + 1 eq. Zn²⁺ | 345 | 495 | 0.75 |

The solvent in which the measurements are conducted can also have a profound effect on the photophysical properties due to solvatochromism. libretexts.orgijiset.combiointerfaceresearch.comnih.gov More polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in the emission wavelength. This sensitivity to the environment is a key principle exploited in the design of fluorescent probes.

Furthermore, the sulfonamide N-H group in these molecules is a potential hydrogen bond donor, which could be exploited for the recognition of anions like fluoride, acetate, or phosphate (B84403). nih.gov The binding of an anion to the N-H group would alter the electronic properties of the molecule and could be signaled by a change in the absorption or fluorescence spectrum. nih.gov

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While Density Functional Theory (DFT) is a widely utilized method for elucidating reaction mechanisms, offering insights into transition states and electronic structure, specific DFT studies detailing the reaction mechanisms of N-(Phenylsulfonyl)glycine Methyl Ester are not extensively documented in the surveyed scientific literature. Such calculations would be instrumental in predicting the feasibility of various synthetic routes and understanding the electronic factors governing its reactivity.

Modeling of Intermolecular Interactions and Stereocontrol

The modeling of intermolecular interactions is crucial for understanding how molecules aggregate and how stereocontrol is achieved in chemical reactions. Computational approaches can map out the forces governing molecular recognition and the preferential formation of one stereoisomer over another. However, specific computational models focusing on the intermolecular interactions and the factors dictating stereocontrol in reactions involving this compound are not detailed in the available research.

Understanding Reaction Pathway Energetics

Analysis of reaction pathway energetics allows for the quantitative comparison of different potential reaction routes. By calculating the Gibbs free energies of reactants, transition states, and products, chemists can predict reaction kinetics and thermodynamic favorability. At present, detailed computational studies on the reaction pathway energetics for this compound have not been reported in the literature.

Studies on Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in defining the molecular conformation and crystal packing of sulfonamides. Detailed crystallographic studies on the closely related compound, N-(2-Nitrophenylsulfonyl)glycine methyl ester, provide significant insight into the hydrogen bonding motifs that are likely to govern the structure of this compound.

In the crystal structure of N-(2-Nitrophenylsulfonyl)glycine methyl ester, the conformational structure is significantly influenced by both intra- and intermolecular hydrogen-bonding interactions. researchgate.netresearchgate.net The packing of molecules is determined by a network of N—H⋯O and C—H⋯O hydrogen bonds. researchgate.netresearchgate.net These interactions link adjacent molecules, creating a stable, repeating arrangement in the solid state.

Specifically, intermolecular N—H⋯O hydrogen bonds are observed, which form distinct ring motifs. researchgate.net These primary interactions are further supported by weaker C—H⋯O hydrogen bonds, which connect the ring motifs into a larger two-dimensional polymeric sheet. researchgate.net The interplay of these non-covalent interactions is fundamental to the supramolecular assembly of this class of compounds. mdpi.com

Table 1: Hydrogen Bond Geometry in N-(2-Nitrophenylsulfonyl)glycine methyl ester Data extracted from crystallographic studies of a closely related compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O4 | 0.86 | 2.14 | 2.996 (4) | 171 |

| C3—H3A···O5 | 0.97 | 2.58 | 3.492 (5) | 157 |

| C7—H7···O2 | 0.93 | 2.58 | 3.391 (5) | 146 |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.complos.orgfrontiersin.orgaustinpublishinggroup.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of secondary diabetic complications. austinpublishinggroup.comnih.govunits.it Consequently, inhibitors of aldose reductase (ARIs) have been extensively investigated as potential therapeutic agents. nih.gov N-(Phenylsulfonyl)glycine derivatives have emerged as a significant class of ARIs.

The inhibitory potency of N-(phenylsulfonyl)glycine derivatives against aldose reductase is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have demonstrated that modifications to the aromatic ring, the glycine (B1666218) backbone, and the sulfonamide group can significantly influence inhibitory activity. nih.gov

Aromatic Ring and Substituents : The nature and position of substituents on the phenylsulfonyl ring play a crucial role. For instance, among monosubstituted benzenesulfonylglycines, the 2-nitro and 4-amino derivatives have shown notable activity. nih.gov The most potent derivatives in one study were the β- and α-naphthylenesulfonylglycines, indicating that a larger aromatic system can enhance binding. nih.gov

Amino Acid Moiety : The glycine structure is generally more potent than corresponding alanine (B10760859) or sarcosine derivatives, which in turn are more active than proline analogues. nih.gov

Benzoylamino Analogues : A significant increase in potency is observed with the introduction of a benzoylamino group on the phenylsulfonyl ring. nih.gov The N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) are substantially more inhibitory than the corresponding N-(phenylsulfonyl)amino acids. nih.govnih.gov Specifically, the 4-benzoylamino analogue of N-(phenylsulfonyl)glycine is a highly effective inhibitor, suggesting that the additional carbonyl and aromatic moieties may bind to complementary sites on the enzyme. nih.gov

| Compound Series | Key Structural Feature | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| N-Benzenesulfonylglycines | Glycine moiety | More potent than alanine/sarcosine derivatives | nih.gov |

| N-Benzenesulfonylalanines/sarcosines | Alanine/Sarcosine moiety | Less potent than glycines, more than prolines | nih.gov |

| N-Benzenesulfonylprolines | Proline moiety | Least potent among tested amino acids | nih.gov |

| Naphthylenesulfonylglycines | Naphthalene (B1677914) ring | Highly potent (IC50 = 0.4-1.3 µM) | nih.gov |

| N-[[(4-Benzoylamino)phenyl]sulfonyl]glycine | 4-Benzoylamino group | Substantially more potent than parent amine (IC50 = 0.41 µM) | nih.gov |

| N-(Phenylsulfonyl)anthranilic acids | Aromatic ring in glycine side chain | Generally less active than glycines | nih.gov |

Kinetic studies have been performed to elucidate the mechanism by which these compounds inhibit aldose reductase. The 4-benzoylamino analogue of N-(phenylsulfonyl)glycine has been shown to function as an uncompetitive inhibitor with respect to the substrate, D,L-glyceraldehyde. nih.gov This suggests it may interact with a common inhibitor binding site on the enzyme. nih.gov

Further analyses comparing N-benzoyl amino acids and N-(phenylsulfonyl) amino acids reveal that their kinetic mechanisms of inhibition are similar. nih.gov The enhanced inhibitory activity of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) is attributed to interaction with multiple sites on the enzyme. nih.gov Competition studies indicate that the 4-nitrobenzoyl group of a BAPS-glycine analogue binds at the substrate site, while the phenylsulfonyl-glycine portion binds cooperatively at a separate, distinct site. nih.gov This dual-site interaction likely accounts for the increased potency of this analogue class without altering the fundamental mode of interaction with the enzyme. nih.gov

Substitution at the nitrogen atom of the glycine moiety can influence inhibitory activity, although findings vary between different analogue series.

In studies of N-(phenylsulfonyl)-N-phenylglycines, N-phenyl substitution was found to enhance the affinity for aldose reductase, with several derivatives showing greater inhibitory activity than their unsubstituted glycine counterparts. nih.gov

However, a comparative study between N-(phenylsulfonyl) amino acids and N-benzoyl amino acids reported that N-methyl and N-phenyl substitution in the N-(phenylsulfonyl) amino acid series does not substantially alter inhibitory activity. nih.gov This contrasts with the N-benzoyl series, where such substitutions, particularly N-phenyl, result in a significant increase in inhibitory effect. nih.gov

When the glycine backbone is replaced with a chiral amino acid, such as 2-phenylglycine or alanine, the stereochemistry of the inhibitor plays a critical role in its activity. Research has demonstrated clear enantioselectivity in the inhibition of aldose reductase by these compounds.

For N-(phenylsulfonyl)-2-phenylglycine derivatives, the S isomers are substantially more active as inhibitors than the corresponding R isomers. nih.gov

The S stereoisomers of this series generally display greater inhibitory potencies than the parent N-(phenylsulfonyl)glycines. nih.gov

This pattern of enantioselective inhibition (S > R) is also observed for N-(phenylsulfonyl)alanines. nih.gov

This stereospecificity highlights a defined three-dimensional interaction between the inhibitor and the enzyme's active site.

To improve the delivery of N-(phenylsulfonyl)glycine-based inhibitors, particularly to the eye for treating diabetic retinopathy, prodrug strategies have been investigated. The esterification of the carboxyl group is a common approach, creating more lipophilic compounds designed to enhance penetration across biological membranes. nih.govresearchgate.net

A study involving methyl and isopropyl ester prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine (BAPSG) was conducted to enhance ocular uptake. nih.gov Key findings include:

Stability and Hydrolysis : The prodrugs were rapidly hydrolyzed back to the active parent drug in ocular tissue homogenates. nih.gov The isopropyl ester was generally more stable than the methyl ester across a range of pH conditions. nih.gov

Permeability and Uptake : Despite being more lipophilic, the ester prodrugs exhibited reduced in-vitro permeability across the cornea and conjunctiva compared to the parent drug. nih.gov Following topical administration to rabbit eyes, the tissue uptake of the methyl ester was less than that of the parent compound, BAPSG. nih.gov

The study concluded that while these lipophilic ester prodrugs have good stability, the absence of the free carboxylate anion negatively impacts their permeability and in-vivo uptake. This suggests the free carboxylate group is important for the ocular delivery of BAPSG. nih.gov

| Compound | Key Feature | In-Vitro Permeability | In-Vivo Ocular Uptake | Reference |

|---|---|---|---|---|

| N-[4-(benzoylamino)phenylsulfonyl]glycine (BAPSG) | Parent Drug (Free Carboxylate) | Baseline | Baseline | nih.gov |

| BAPSG Methyl Ester | Prodrug (Esterified Carboxylate) | Less than parent drug | Less than parent drug | nih.gov |

| BAPSG Isopropyl Ester | Prodrug (Esterified Carboxylate) | Not detectable in receiver chamber | Below detection limits | nih.gov |

Antimicrobial Properties

While the primary focus of research on N-(phenylsulfonyl)glycine derivatives has been on aldose reductase inhibition, the broader class of sulfonamides, which includes these compounds, is well-known for its antimicrobial properties. Studies on novel sulfonamides derived from the condensation of amino acids have shown that such compounds can exhibit antibacterial activities. nih.gov For example, some sulfonamides attached to histidine showed antibacterial activity comparable to ciprofloxacin. nih.gov This suggests that the N-(phenylsulfonyl)glycine scaffold may have potential for antimicrobial applications, although specific studies on this compound itself are not extensively documented in the provided sources. The antimicrobial activity of sulfonamide-containing compounds is often linked to their ability to interfere with microbial metabolic pathways.

An Examination of the Biological and Pharmacological Profile of this compound

The chemical compound this compound belongs to a class of molecules that have garnered significant interest in chemical and biological research. Its structure, which combines a phenylsulfonyl group with a glycine methyl ester, provides a versatile scaffold for investigating a range of biological activities. This article focuses exclusively on the documented biological and pharmacological properties of this compound and its related structures, adhering to a specific framework of analysis.

Environmental and Metabolic Fate Studies

Detection and Identification in Aquatic Environments

N-(Phenylsulfonyl)glycine has been identified as a polar contaminant in aquatic environments. Investigations of river samples and municipal sewage treatment plants have confirmed its presence. A screening of German rivers, including the Rhine and the Neckar, alongside five communal sewage treatment plants, led to the identification of N-(phenylsulfonyl)glycine as a previously unknown contaminant. nih.gov

In surface waters, the concentrations of N-(phenylsulfonyl)glycine were found to range from 50 to 850 nanograms per liter (ng/L). The concentrations within communal sewage treatment plants showed significant variability. For instance, the compound was detected in the influent of one plant at a concentration of 1200 ng/L. In the biological treatment stage and the effluent, its concentrations were lower, ranging from 80 to 300 ng/L. nih.gov The analytical method employed for detection in these studies was Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The presence of this compound in both untreated and treated wastewater, as well as in major rivers, indicates its persistence through conventional wastewater treatment processes and its potential for wider environmental distribution. The data from these studies underscore the importance of monitoring for such polar pollutants that may otherwise go undetected by routine environmental analyses.

| Sample Type | Location | Concentration Range (ng/L) |

|---|---|---|

| Surface Water | River Rhine, River Neckar (Germany) | 50 - 850 |

| Sewage Treatment Plant - Influent | Communal Plant (Germany) | 1200 (in one instance) |

| Sewage Treatment Plant - Biological Stage | Communal Plants (Germany) | 80 - 300 |

| Sewage Treatment Plant - Effluent | Communal Plants (Germany) | 80 - 300 |

Metabolism Studies and Metabolite Formation

Studies on the behavior of N-(phenylsulfonyl)glycine (PSG) in controlled environments, such as municipal sewage treatment plants, have provided insight into its metabolic fate. One key transformation observed is its conversion to N-(phenylsulfonyl)-sarcosine (PSS). nih.gov

In a case study conducted at a municipal sewage treatment plant near Heidelberg, Germany, a known quantity of PSG was introduced into the influent. Subsequent analysis of samples from the biological stage and the effluent revealed a decrease in PSG concentration and a corresponding increase in PSS concentration. This strong correlation suggests that the formation of PSS occurs via the microbial methylation of PSG within the sewage treatment plant. nih.gov This metabolic pathway indicates that microorganisms in wastewater treatment systems are capable of biotransforming N-(phenylsulfonyl)glycine.

The investigation also analyzed for other potential metabolites, but the primary transformation identified was the N-methylation of the glycine (B1666218) moiety to form sarcosine. This finding is significant for understanding the environmental persistence and transformation of N-(phenylsulfonyl)glycine, as its metabolites may have different chemical properties and environmental impacts.

| Parent Compound | Observed Metabolite | Proposed Metabolic Pathway | Environmental Context |

|---|---|---|---|

| N-(Phenylsulfonyl)glycine (PSG) | N-(Phenylsulfonyl)-sarcosine (PSS) | Microbial Methylation | Municipal Sewage Treatment Plant |

Derivatization Methods for Environmental Analysis

The analysis of polar compounds like N-(phenylsulfonyl)glycine and its methyl ester from environmental water samples often requires a derivatization step, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govchromatographyonline.com Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. For GC-MS analysis, the primary goals of derivatization are to increase the volatility and thermal stability of polar analytes. chromatographyonline.comlongdom.org

Compounds containing polar functional groups, such as the carboxylic acid and amine groups in N-(phenylsulfonyl)glycine, tend to be non-volatile and may adhere to the chromatographic column, leading to poor analytical performance. Converting these polar groups into less polar derivatives, such as esters and amides, mitigates these issues.

While the specific derivatization agent used for N-(phenylsulfonyl)glycine in the cited environmental studies is not detailed, common approaches for similar molecules, like amino acids, involve esterification of the carboxyl group followed by acylation of the amino group. For instance, the analysis of γ-glutamyl peptides has been achieved after derivatization with methanolic HCl to form methyl esters, followed by acylation with pentafluoropropionic anhydride (B1165640). This process creates derivatives that are sufficiently volatile and thermally stable for GC-MS analysis. researchgate.net Other techniques for amino acids include reaction with reagents like ethylchloroformate. spectroscopyonline.com For analysis via High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance detection, with reagents like dansyl chloride being employed for glycine.

The selection of a derivatization method depends on the analyte's structure and the analytical instrumentation. For the environmental analysis of N-(phenylsulfonyl)glycine methyl ester, derivatization of the secondary amine would likely be necessary to improve its chromatographic behavior for GC-MS analysis.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

Key areas for advancement include:

Catalytic Methods: Exploring novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved stereoselectivity in the synthesis of chiral analogues. nih.govajchem-b.com The development of catalytic systems for direct N-sulfonylation of glycine (B1666218) methyl ester would be a significant step forward. researchgate.netnih.gov

Continuous Flow Synthesis: The adoption of continuous flow technologies can offer significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for higher throughput. chemsrc.com Implementing a continuous flow process for the synthesis of N-(phenylsulfonyl)glycine methyl ester could streamline its production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. researchgate.net Future research could explore the use of enzymes for the key bond-forming reactions in the synthesis of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Methods | Milder conditions, higher yields, improved selectivity. nih.govajchem-b.com | Development of novel metal-based and organocatalysts. researchgate.netnih.gov |

| Continuous Flow | Enhanced safety, better process control, higher throughput. chemsrc.com | Process optimization and scale-up. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. researchgate.net | Enzyme discovery and engineering for specific transformations. |

Exploration of Broader Biological Activities and Therapeutic Potential

The known biological activities of N-(phenylsulfonyl)glycine derivatives, particularly as enzyme inhibitors, provide a strong foundation for exploring a wider range of therapeutic applications. jennysynth.comnih.govmdpi.com Future research should aim to systematically screen this compound and a diverse library of its analogues against a broad panel of biological targets.

Potential therapeutic areas for exploration include:

Oncology: The sulfonamide scaffold is present in numerous anticancer drugs. researchgate.netjennysynth.com Investigating the antiproliferative and pro-apoptotic effects of this compound derivatives in various cancer cell lines could uncover novel oncology applications.

Infectious Diseases: Given the historical success of sulfonamides as antibacterial agents, exploring the activity of novel N-(phenylsulfonyl)glycine derivatives against a range of bacterial and fungal pathogens is a promising avenue. chemspider.com

Neurological Disorders: N-substituted glycine derivatives have been investigated for their potential to modulate neurotransmitter systems. nih.gov Exploring the effects of this compound analogues on targets within the central nervous system could lead to new treatments for neurological and psychiatric conditions. nih.gov

Inflammatory Diseases: Certain N-substituted glycine derivatives have shown potential as anti-inflammatory agents. nih.gov Screening this compound analogues in relevant inflammatory models could identify new therapeutic leads.

Advanced Computational Studies for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.govnih.gov Advanced computational studies on this compound and its analogues can provide deep insights into their structure-activity relationships (SAR).

Key computational approaches to be employed include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov Developing robust QSAR models for N-(phenylsulfonyl)glycine derivatives can help predict the activity of novel analogues before their synthesis.

Molecular Docking: For target-based drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound analogues to their biological targets. mdpi.comsouthernresearch.org This information is crucial for understanding the molecular basis of their activity and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the role of conformational changes in binding. mdpi.comresearchgate.net

| Computational Method | Application in SAR Elucidation | Expected Outcome |

| QSAR | Predicting the biological activity of new analogues. nih.gov | Identification of key structural features for activity. |

| Molecular Docking | Predicting binding modes and affinities. mdpi.comsouthernresearch.org | Rational design of more potent and selective compounds. |

| MD Simulations | Understanding the dynamics of ligand-target interactions. mdpi.comresearchgate.net | Insights into binding stability and conformational effects. |

Design of Next-Generation Analogues with Tailored Properties

Building upon the insights gained from SAR studies and computational modeling, the rational design and synthesis of next-generation analogues of this compound with tailored properties is a key future direction. axcelead-us.comyoutube.com The goal is to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds to enhance their therapeutic potential.

Strategies for designing next-generation analogues include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core phenylsulfonylglycine scaffold or specific functional groups with bioisosteres can lead to compounds with improved properties such as enhanced metabolic stability, increased cell permeability, or reduced off-target effects.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target, new analogues can be designed to form more optimal interactions with the active site, leading to increased potency and selectivity.

Introduction of Novel Functional Groups: The incorporation of novel chemical moieties can be used to probe new areas of chemical space and to introduce specific properties, such as targeting moieties for selective delivery to diseased tissues.

Integration with Modern Drug Discovery Pipelines

To accelerate the translation of promising this compound analogues from the laboratory to the clinic, their integration into modern drug discovery pipelines is essential. This involves leveraging high-throughput technologies and multidisciplinary approaches to efficiently identify and optimize lead compounds.

Key aspects of this integration include:

High-Throughput Screening (HTS): Developing robust and miniaturized assays for the biological targets of interest will enable the rapid screening of large libraries of N-(phenylsulfonyl)glycine derivatives to identify initial hits.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can be utilized as a starting point in FBDD campaigns. By identifying small molecular fragments that bind to the target, more potent lead compounds can be built up in a stepwise manner.

Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues is crucial for identifying candidates with favorable drug-like properties and reducing late-stage attrition in the drug development process.

By systematically pursuing these future directions, the scientific community can build upon the existing knowledge of this compound to develop novel and effective therapeutic agents for a range of human diseases.

Q & A

Q. Key Variables :

- Temperature : Elevated temperatures (>70°C) risk ester decomposition.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) accelerate esterification but may promote sulfonamide hydrolysis.

- Purification : Crystallization from ethanol/water mixtures yields >90% purity .

How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic

- ¹H NMR : Key signals include:

- IR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1350/1150 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : Molecular ion peak at m/z 243 [M+H]⁺, with fragmentation at m/z 183 (loss of COOCH₃) .

Validation : Compare spectral data with ChemSpider entries (ID: 496909) and synthetic intermediates .

What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

Q. Advanced

- Chiral Resolving Agents : Use (+)-tartaric acid or (-)-camphorsulfonic acid to separate racemic mixtures via diastereomeric salt formation. Yields >95% enantiomeric excess (ee) are achievable with iterative crystallization .

- Asymmetric Synthesis : Catalytic methods employing chiral ligands (e.g., BINOL-phosphates) in sulfonylation or esterification steps can directly yield enantiopure products (reported ee: 80–92%) .

Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents confirms enantiopurity .

How does this compound function as a building block in peptide synthesis?

Q. Advanced

- Peptide Coupling : The sulfonamide group acts as a protective moiety during solid-phase peptide synthesis (SPPS). Use carbodiimide coupling agents (e.g., DCC) with HOBt to minimize racemization .

- Case Study : N-Phenylsulfonyl derivatives are incorporated into β-alanyl-glycine methyl ester scaffolds for protease-resistant peptide analogs .

Limitations : Sulfonamide deprotection requires strong acids (e.g., TFMSA), which may degrade sensitive residues.

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Basic

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous basic conditions (pH >10), forming N-(Phenylsulfonyl)glycine. Store in anhydrous solvents (e.g., THF, DCM) under inert gas .

- Thermal Stability : Decomposes above 150°C, releasing SO₂ and methyl acetate byproducts. DSC analysis shows an exothermic peak at 160°C .

Handling Recommendations : Use gloveboxes for moisture-sensitive reactions and avoid prolonged light exposure .

How can contradictory data on reaction yields or spectral properties be resolved in literature studies?

Q. Methodological

- Yield Discrepancies : Re-evaluate stoichiometry (e.g., sulfonyl chloride excess) and solvent polarity. For example, DMF increases sulfonylation efficiency compared to THF .

- Spectral Variations : Cross-reference with high-purity standards (e.g., commercial samples from ChemScene LLC) and validate via interlaboratory reproducibility tests .

What role does this compound play in organocatalytic or metal-catalyzed reactions?

Q. Advanced

- Ligand Design : The sulfonyl group enhances electron-withdrawing effects in Pd-catalyzed cross-coupling reactions, improving turnover frequency (TOF) by 30–40% compared to non-sulfonylated analogs .

- Organocatalysis : Acts as a hydrogen-bond donor in asymmetric Michael additions, achieving 70–85% ee with β-nitrostyrenes .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.